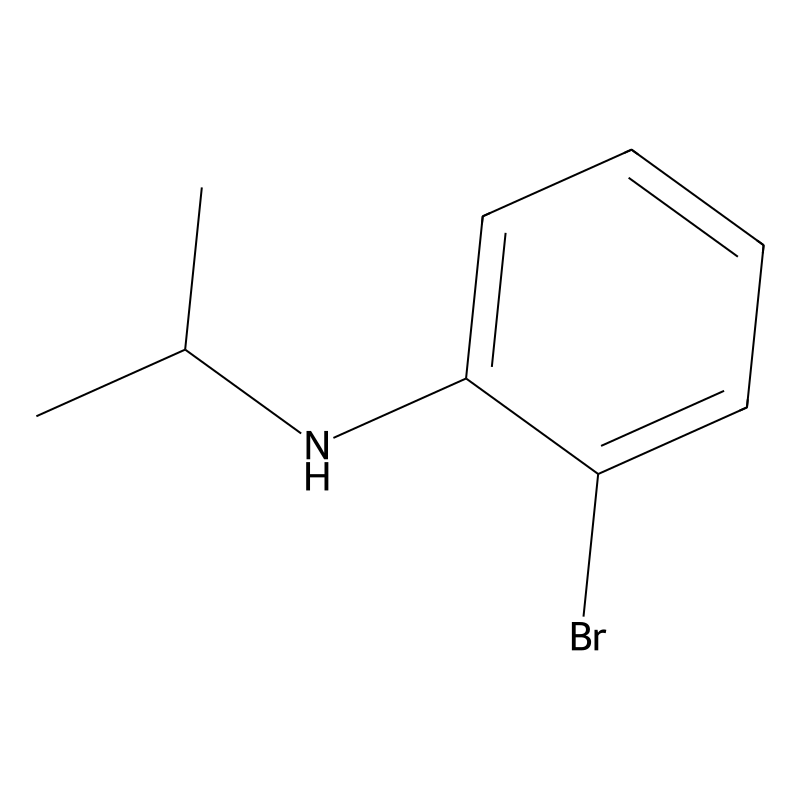

2-bromo-N-(propan-2-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

- Aniline derivatives, including 4-bromo-2-methyl-N-(propan-2-yl)aniline, are studied for their synthesis methods using various reagents like bromoanilines and aldehydes/ketones. Research focuses on optimizing these syntheses and characterizing the resulting compounds using various spectroscopic techniques [1]. This knowledge can be applied to develop efficient methods for synthesizing 2-bromo-N-(propan-2-yl)aniline as well.

Source: Upadhyay, Zala, & Bhatt, 2020

Potential Applications in Dye Synthesis:

- Studies have explored continuous microreaction systems for the rapid synthesis of related compounds like 4-bromo-3-methylanisole. This research highlights advancements in manufacturing processes for intermediates used in dye synthesis, particularly for thermal papers [2]. These findings suggest similar possibilities for 2-bromo-N-(propan-2-yl)aniline as a potential intermediate in dye production.

Source: Xie, Wang, Deng, & Luo, 2020

Future Exploration:

- The biological activity of aniline derivatives is a growing area of research. Studies have shown that some derivatives exhibit antibacterial, antifungal, and anti-inflammatory properties [3]. Investigating the potential biological activity of 2-bromo-N-(propan-2-yl)aniline could be a promising research avenue.

2-bromo-N-(propan-2-yl)aniline, also known as N-isopropyl-2-bromoaniline, is an organic compound with the molecular formula and a molecular weight of 214.1 g/mol. It features a bromine atom at the second position of the aniline ring and an isopropyl group attached to the nitrogen atom. This compound is classified as a bromoaniline derivative, which are often utilized in various chemical syntheses and applications due to their reactive nature and ability to participate in further chemical transformations .

- Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, making it useful in synthesizing other compounds.

- Coupling Reactions: It can undergo coupling reactions with aryl halides or other electrophiles under palladium-catalyzed conditions, leading to biaryl compounds.

- Reduction Reactions: The compound can be reduced to form secondary amines or further functionalized derivatives .

Research indicates that derivatives of aniline, including 2-bromo-N-(propan-2-yl)aniline, may exhibit various biological activities. Some studies have suggested potential antibacterial, antifungal, and anti-inflammatory properties associated with aniline derivatives. Investigating the biological activity of this specific compound could reveal its utility in pharmacological applications .

Several methods have been developed for synthesizing 2-bromo-N-(propan-2-yl)aniline:

- Direct Bromination: Starting from N-isopropylaniline, bromination can occur at the ortho position using brominating agents such as N-bromosuccinimide or elemental bromine.

- N-Alkylation of 2-Bromoaniline: 2-bromoaniline can be reacted with isopropylamine under suitable conditions to yield 2-bromo-N-(propan-2-yl)aniline .

- Palladium-Catalyzed Coupling: Utilizing palladium catalysts, this compound can be synthesized through coupling reactions involving bromoaromatic compounds and isopropylamine .

The applications of 2-bromo-N-(propan-2-yl)aniline span various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of dyes and pigments.

- Pharmaceuticals: Potential applications in drug development due to its biological activity.

- Material Science: It may be used in developing electronic materials or polymers with specific properties .

Interaction studies involving 2-bromo-N-(propan-2-yl)aniline focus on its reactivity with other chemical species. These studies are crucial for understanding how this compound behaves in different environments, particularly in biological systems where it may interact with enzymes or receptors. The outcomes of these interactions could inform its potential therapeutic uses or toxicity profiles .

Several compounds share structural similarities with 2-bromo-N-(propan-2-yl)aniline. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Isopropylaniline | C9H13N | Lacks bromine; used primarily as a precursor in synthesis |

| 4-Bromoaniline | C6H4BrN | Bromine at para position; different reactivity profile |

| 3-Bromoaniline | C6H4BrN | Bromine at meta position; alters electronic properties |

| 2-Methyl-N-(propan-2-yl)aniline | C10H15N | Contains a methyl group instead of bromine; different applications |

Each of these compounds exhibits unique reactivity and application potential based on their structural differences from 2-bromo-N-(propan-2-yl)aniline, making them valuable for various chemical syntheses and biological studies .